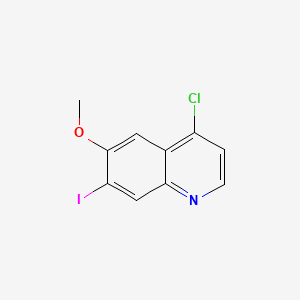

4-Chloro-7-iodo-6-methoxyquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-7-iodo-6-methoxyquinoline” is a chemical compound with the molecular formula C10H7ClINO . It is a derivative of quinoline, a class of organic compounds widely used in medicinal chemistry due to their biological activity .

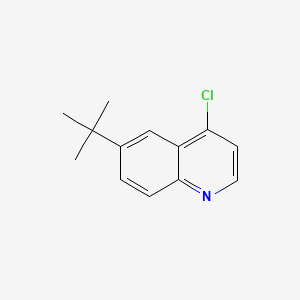

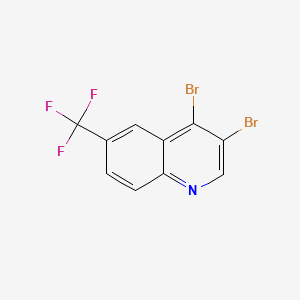

Molecular Structure Analysis

The molecular structure of “4-Chloro-7-iodo-6-methoxyquinoline” consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The 4-position of the quinoline is substituted with a chlorine atom, the 7-position with an iodine atom, and the 6-position with a methoxy group .Physical And Chemical Properties Analysis

The molecular weight of “4-Chloro-7-iodo-6-methoxyquinoline” is 319.53 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the literature .科学的研究の応用

Synthesis and Antimicrobial Applications

4-Chloro-7-iodo-6-methoxyquinoline and its derivatives have been explored extensively in the field of synthetic chemistry, primarily serving as key building blocks for the synthesis of antibiotics. A practical and scalable route was developed for the synthesis of halogenated quinoline derivatives, demonstrating their significant potential in antimicrobial drug discovery due to their efficacy against a variety of microbial strains. The method reported offers a useful approach for synthesizing these compounds, highlighting their importance in developing new antimicrobial agents (Flagstad et al., 2014).

Chemosensor Applications

Another fascinating application of quinoline derivatives is in the development of chemosensors for heavy metals. Specifically, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 was shown to selectively respond to Cd2+ ions over other tested metal ions, indicating its potential use in detecting cadmium concentrations in waste effluent streams and food products. This compound's selective binding and fluorescence response to Cd2+ over Zn2+ make it a promising tool for environmental monitoring and food safety applications (Prodi et al., 2001).

Luminescence Properties

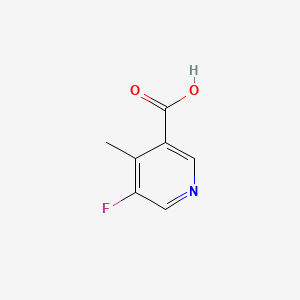

The modification of quinoline derivatives to include cyano functional groups resulted in compounds with notable fluorescence properties. Specifically, the introduction of cyano substituents to 6-methoxyquinolin-2-ones, synthesized via 4-chloro-6-methoxyquinolin-2-ones, demonstrated varied emission values and large Stokes shifts, suggesting their application in the development of fluorescent materials and sensors (Enoua et al., 2009).

将来の方向性

The future directions for “4-Chloro-7-iodo-6-methoxyquinoline” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of activities exhibited by quinoline derivatives, this compound could be a promising candidate for drug development .

作用機序

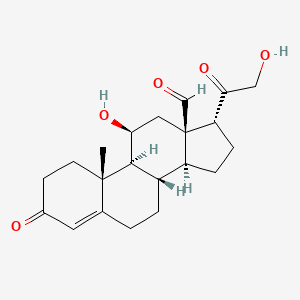

Target of Action

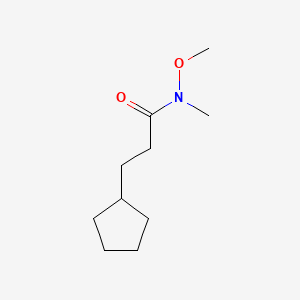

It is known to be used as an intermediate in the synthesis of lenvatinib , a multi-target tyrosine kinase inhibitor . Lenvatinib targets multiple receptor tyrosine kinases (RTKs), including VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT . These RTKs play crucial roles in pathologic angiogenesis, tumor growth, and cancer progression .

Mode of Action

This inhibition can prevent the activation of downstream signaling pathways involved in cell proliferation and angiogenesis .

Biochemical Pathways

Lenvatinib inhibits angiogenesis by blocking VEGFR, leading to reduced blood supply to the tumor . It also inhibits other RTKs involved in tumor proliferation and progression .

Pharmacokinetics

Lenvatinib is orally administered and widely distributed in the body . It is metabolized primarily in the liver and excreted in feces .

Result of Action

Lenvatinib’s inhibition of multiple RTKs leads to reduced tumor angiogenesis and proliferation, thereby slowing tumor growth .

特性

IUPAC Name |

4-chloro-7-iodo-6-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClINO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZGJCLCJIHRDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-iodo-6-methoxyquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)